molecular formula C22H22FN5O2 B2974788 6-(4-fluorophenyl)-2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)pyridazin-3(2H)-one CAS No. 1206011-97-3

6-(4-fluorophenyl)-2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)pyridazin-3(2H)-one

Cat. No.: B2974788
CAS No.: 1206011-97-3
M. Wt: 407.449
InChI Key: ROJOBXYLUKWQMZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered heterocyclic ring with two adjacent nitrogen atoms. Its structure includes a 4-fluorophenyl group at position 6 and a 3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl chain at position 2. The fluorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the piperazine-pyridine substituent contributes to receptor interaction, particularly in the central nervous system (CNS) and cancer-related pathways .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c23-18-6-4-17(5-7-18)19-8-9-22(30)28(25-19)12-10-21(29)27-15-13-26(14-16-27)20-3-1-2-11-24-20/h1-9,11H,10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJOBXYLUKWQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-fluorophenyl)-2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity, drawing on diverse sources of research.

Chemical Structure and Properties

The molecular formula of the compound is C25H24F1N4O2C_{25}H_{24}F_{1}N_{4}O_{2}, with a molecular weight of approximately 432.48 g/mol. The structure features a pyridazine ring, a piperazine moiety, and a fluorophenyl group, which are critical for its biological activity.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have demonstrated that similar pyridazinone derivatives exhibit significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, a related compound was found to be a potent inhibitor of MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

CompoundIC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4

The selectivity for MAO-B over MAO-A suggests that these compounds could minimize side effects typically associated with non-selective MAO inhibitors.

2. Antitumor Activity

Pyridazinone derivatives have also been evaluated for their antitumor properties. A study indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with one derivative showing an IC50 value of 27.05 µM against L929 fibroblast cells, suggesting potential for development as anticancer agents .

3. Anti-inflammatory Properties

In addition to MAO inhibition and antitumor activity, compounds related to the target molecule have shown anti-inflammatory effects. A study highlighted that certain pyridazinones displayed significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Case Studies

Several case studies have been documented regarding the biological activity of pyridazinone derivatives:

  • Case Study 1 : A derivative demonstrated high selectivity for MAO-B and low toxicity to healthy cells, making it a candidate for further development in neuroprotective therapies.
  • Case Study 2 : Another study reported the synthesis of various pyridazinones and their evaluation against tumor cell lines, revealing promising results in inhibiting cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

Core Pyridazinone Derivatives
Compound Name Substituent at Position 6 Substituent at Position 2 Key Activity Reference
Target Compound 4-Fluorophenyl 3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl Anticancer, CNS modulation
6-Phenyl-3(2H)-pyridazinone Phenyl Ethyl acetate Antinociceptive (ED₅₀ = 23 mg/kg)
6-(4-Methylphenyl) derivative 4-Methylphenyl 3-(4-Substituted-piperazine)propyl Moderate anticancer activity (IC₅₀ = 12–18 μM)
6-(2-Chlorophenyl) analog 2-Chlorophenyl 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl logP = 3.16; lower solubility (logSw = -3.73)

Key Findings :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound improves metabolic stability compared to chlorophenyl analogs, which exhibit higher lipophilicity (logP = 3.16) but reduced aqueous solubility .
Piperazine-Substituted Derivatives
Compound Name Piperazine Substituent Biological Activity Reference
Target Compound Pyridin-2-yl High affinity for serotonin/dopamine receptors
4-(4-Chlorophenyl)piperazin-1-yl 4-Chlorophenyl Acetylcholinesterase inhibition (IC₅₀ = 8.2 μM)
Morpholin-4-yl Morpholine Increased polar surface area (PSA = 48.2 Ų)

Key Findings :

  • The pyridin-2-yl group in the target compound confers selectivity for monoaminergic receptors, whereas chlorophenyl-piperazine derivatives show broader enzyme inhibition .
  • Morpholine-substituted analogs exhibit higher polarity (PSA = 48.2 Ų), suggesting reduced blood-brain barrier penetration compared to the target compound .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 6-(2-Chlorophenyl) Analog Morpholin-4-yl Derivative
Molecular Weight ~452.45 g/mol 426.88 g/mol ~450.50 g/mol
logP ~2.8 (estimated) 3.16 ~3.0
Hydrogen Bond Acceptors 6 5 6
Solubility (logSw) -3.5 (estimated) -3.73 -4.1 (estimated)

Key Trends :

  • The target compound’s fluorine atom reduces logP slightly compared to chlorinated analogs, balancing lipophilicity and solubility.
  • All analogs exhibit poor aqueous solubility (logSw < -3.5), necessitating formulation optimization for oral delivery .

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